Introduction: The Strategic Value of a Fluorinated Nitroindazole Scaffold
Introduction: The Strategic Value of a Fluorinated Nitroindazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-4-nitro-1H-indazole for Drug Discovery Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, offers a versatile template for developing highly specific kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2] The strategic incorporation of fluorine into drug candidates has also become a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[3]
This guide focuses on 6-Fluoro-4-nitro-1H-indazole, a chemical building block that synergistically combines the benefits of the indazole core with the potent electronic influence of both fluoro and nitro substituents. The presence of these groups at specific positions creates a molecule with distinct reactivity profiles, making it a highly valuable intermediate for the synthesis of complex, next-generation therapeutic agents. As a Senior Application Scientist, this document serves to elucidate the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Spectroscopic Characterization
A precise understanding of a molecule's physical and spectroscopic properties is the foundation of its application in synthesis. While comprehensive experimental data for 6-Fluoro-4-nitro-1H-indazole is not widely published, we can deduce its key characteristics from vendor information and by drawing parallels with structurally similar compounds.
Core Physicochemical Properties
The fundamental properties of 6-Fluoro-4-nitro-1H-indazole are summarized in the table below. These values are critical for reaction planning, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 885520-14-9 | [4][5] |
| Molecular Formula | C₇H₄FN₃O₂ | [5] |
| Molecular Weight | 181.12 g/mol | [5] |
| Appearance | Expected to be a yellow to brown solid | |
| Purity | Typically >95% (commercial grade) | [5] |
Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis is essential for confirming the identity and purity of 6-Fluoro-4-nitro-1H-indazole. Below are the anticipated spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The N-H proton of the indazole ring will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), characteristic of acidic protons.[6][7] The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants influenced by both H-H and H-F interactions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will display seven signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large C-F coupling constant (¹JCF ≈ 240 Hz). The carbon attached to the nitro group (C-4) will be shifted downfield.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, likely appearing as a multiplet due to coupling with adjacent aromatic protons.
-
IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of principal functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The N-H stretch will appear as a broad band in the 3100-3400 cm⁻¹ region. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ range.
-
MS (Mass Spectrometry): Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 181.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Standard Protocol for Spectroscopic Analysis
This protocol outlines a self-validating system for the structural confirmation of 6-Fluoro-4-nitro-1H-indazole.
Objective: To obtain unambiguous ¹H, ¹³C, and ¹⁹F NMR, and HRMS data.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and to ensure the observation of the exchangeable N-H proton.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum.
-
-
Sample Preparation (HRMS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (HRMS): Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., ESI or APCI) and acquire the spectrum in positive or negative ion mode to identify the [M+H]⁺ or [M-H]⁻ ion and confirm its exact mass.
Synthesis and Mechanistic Considerations
The synthesis of substituted indazoles can be approached through various strategies.[8] For 4,6-disubstituted indazoles like the title compound, a robust and adaptable method involves the diazotization and intramolecular cyclization of a corresponding 2-amino-benzonitrile or related precursor. A plausible synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for 6-Fluoro-4-nitro-1H-indazole.
Proposed Synthetic Protocol
This protocol is based on established chemical transformations for synthesizing substituted indazoles.[7][8]
Objective: To synthesize 6-Fluoro-4-nitro-1H-indazole from a commercially available precursor.
Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzonitrile (Intermediate B)
-
To a solution of 2,4-difluoronitrobenzene in DMSO, add potassium cyanide (KCN) and heat the reaction. Causality: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Cyanide displaces the fluorine atom ortho to the nitro group.
-
After completion, cool the reaction and perform an aqueous workup.
-
The resulting fluoronitrobenzonitrile is then subjected to amination, where the remaining fluorine atom is displaced by an amino group (e.g., using ammonia), yielding the aniline intermediate.
Step 2: Cyclization to 6-Fluoro-4-nitro-1H-indazole (Compound C)
-
Dissolve the aniline intermediate (B) in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Causality: This is a classic diazotization reaction, converting the primary aromatic amine into a diazonium salt, a key intermediate for cyclization.
-
Following diazotization, add a reducing agent such as tin(II) chloride (SnCl₂) to the mixture. Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium salt onto the nitrile group, which, after tautomerization, forms the stable 1H-indazole ring system.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-Fluoro-4-nitro-1H-indazole.
Chemical Reactivity and Derivatization Potential
The reactivity of 6-Fluoro-4-nitro-1H-indazole is dictated by its three key functional components: the indazole N-H, the aromatic nitro group, and the fluoro-substituted benzene ring. This unique combination allows for selective transformations, making it a versatile scaffold for library synthesis.
Caption: Key reactivity pathways of 6-Fluoro-4-nitro-1H-indazole.
Key Transformations
-
N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion can be alkylated or acylated. This reaction can produce a mixture of N1 and N2 isomers, with the N1 isomer often being the thermodynamically more stable product.[9][10]
-
Reduction of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amine (aniline) derivative using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl).[11] The resulting 6-fluoro-1H-indazol-4-amine is a critical intermediate for introducing further diversity via amide bond formation, sulfonylation, or cross-coupling reactions.
-
Aromatic Ring Reactivity: The electron-withdrawing nature of both the fused pyrazole ring and the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, the amino group in the reduced product is a strong activating group and can direct further substitutions.
Protocol: Reduction of the Nitro Group
Objective: To synthesize 6-Fluoro-1H-indazol-4-amine, a key intermediate for drug discovery.
Methodology:
-
Setup: In a round-bottom flask, suspend 6-Fluoro-4-nitro-1H-indazole in a mixture of acetic acid and ethanol.
-
Reagent Addition: Add iron powder to the suspension. Causality: Iron in acetic acid is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 6-Fluoro-1H-indazol-4-amine.
Application in Drug Discovery
6-Fluoro-4-nitro-1H-indazole is not an end-product but a strategic starting material. Its value lies in its potential to serve as a versatile building block for constructing libraries of complex molecules for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 4-amino derivative can be elaborated to interact with the hinge region of a kinase, while substituents at other positions can be tailored to target the solvent-exposed region, thereby tuning potency and selectivity.[1]
-
Modulation of Physicochemical Properties: The fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation.[3]
-
Gateway to Further Functionalization: The 4-amino group, obtained after reduction, is a versatile functional handle. It can be used in Buchwald-Hartwig aminations, Suzuki couplings (after conversion to a halide via Sandmeyer reaction), or amide couplings to rapidly build molecular complexity.
Safety and Handling
Proper handling of 6-Fluoro-4-nitro-1H-indazole is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.[13]
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